molecular formula C9H12O B151403 3,4-Dimethylbenzyl alcohol CAS No. 6966-10-5

3,4-Dimethylbenzyl alcohol

Cat. No. B151403
CAS RN: 6966-10-5
M. Wt: 136.19 g/mol
InChI Key: OKGZCXPDJKKZAP-UHFFFAOYSA-N
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Patent
US07368267B2

Procedure details

FIG. 9 demonstrates the formation of 3,4-dimethylbenzyl alcohol commenced immediately. The formation of 3,4-dimethylbenzaldehyde commenced after 2 hours. 11 hours after starting the fed-batch culture, another 1% (v/v) of pseudocumene was added. However, only some of this substrate was now converted. The end concentration of 3,4-dimethylbenzylaldehyde was 113 mM. When the biotransformation was stopped, the pseudocumene and 3,4-dimethylbenzyl alcohol concentrations were 65 mM. Virtually no 3,4-dimethylbenzoic acid was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3,4-dimethylbenzylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[CH2:5][OH:6].CC1C=C(C=CC=1C)C=[O:16].C1(C(=CC(=CC=1)C)C)C>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[C:5]([OH:16])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(CO)C=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=O)C=CC1C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C)C(C)=CC(C)=CC1
Step Four
Name
3,4-dimethylbenzylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
11 hours
Duration
11 h
CONCENTRATION
Type
CONCENTRATION
Details
the pseudocumene and 3,4-dimethylbenzyl alcohol concentrations

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.